molecular formula C4H12N2O B1308414 1-Hydrazino-2-butanol CAS No. 41470-19-3

1-Hydrazino-2-butanol

Cat. No. B1308414
CAS RN: 41470-19-3
M. Wt: 104.15 g/mol
InChI Key: UIQGJTTVVCHBCQ-UHFFFAOYSA-N
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Description

1-Hydrazino-2-butanol is an organic compound with the molecular formula C4H12N2O . It has a molecular weight of 104.15 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Hydrazino-2-butanol is 1S/C4H12N2O/c1-2-4(7)3-6-5/h4,6-7H,2-3,5H2,1H3 . This indicates that the molecule consists of 4 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

1-Hydrazino-2-butanol is a solid at room temperature . It has a molecular weight of 104.15 and a predicted density of 0.992 g/cm3 . The boiling point is 107-110 °C (at 0.3 Torr pressure) .

Scientific Research Applications

Chemical Synthesis and Derivatives

Research into compounds structurally related to 1-Hydrazino-2-butanol, such as hydrazino derivatives and oximes, has been focused on chemical synthesis and the production of acyl derivatives. These studies have led to the synthesis of N,N-diacyl derivatives, which undergo cyclization to produce substituted 2-imidazolinones or various 2-imidazolidinones under the influence of acids or bases (Epshtein et al., 1983). Such chemical processes are fundamental in organic chemistry and pharmaceutical research, contributing to the development of new compounds with potential biological activities.

Biofuel Research

In the context of biofuel research, studies have explored the use of butanol and its derivatives, including compounds structurally related to 1-Hydrazino-2-butanol, in fuel blends. These studies have evaluated the performance and emissions of engines using butanol-diesel fuel blends, revealing that bio-butanol forms a promising bio-fuel for diesel engines due to its differing physical and chemical properties compared to conventional diesel fuel (Rakopoulos et al., 2010). Such research contributes to the development of renewable energy sources and the reduction of greenhouse gas emissions.

Biological Assays and Antimicrobial Potencies

Studies on the biological applications of compounds similar to 1-Hydrazino-2-butanol have led to the synthesis of cobalt(III) and nickel(II) complexes, which have been tested for their anticancer and antimicrobial properties. These complexes have shown promising results in NCI-60 Human Cancer Cell Line anticancer screening and exhibited significant antimicrobial potencies against various microorganisms (Kamat et al., 2017). Research in this area contributes to the discovery of new therapeutic agents and the advancement of medical treatments.

Safety And Hazards

The safety data sheet for 1-Hydrazino-2-butanol indicates that it is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation or drowsiness or dizziness . It should be handled with care, avoiding direct contact with skin and eyes, and should be used only in a well-ventilated area .

properties

IUPAC Name

1-hydrazinylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-2-4(7)3-6-5/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQGJTTVVCHBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399451
Record name 1-Hydrazino-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydrazino-2-butanol

CAS RN

41470-19-3
Record name 1-Hydrazino-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxybutylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Gever - Journal of The American Chemical Society, 1954 - ACS Publications
Empirical Mp, Carbon,% Hydrogen,% Nitrogen,% Hydrazinoalkanol formula c. Caled. Found Caled. Found Caled. Found l-Hydrazino-2-propanol C5H12N2O5 127-128 33.33 33.42 …
Number of citations: 33 pubs.acs.org

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